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Compound of Interest

Compound Name: 1-Octen-3-yne

Cat. No.: B094658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties and reactivity of 1-octen-3-yne.

This conjugated enyne is a versatile scaffold in organic synthesis, and understanding its

electronic structure and potential energy surfaces through computational methods is crucial for

its application in medicinal chemistry and materials science.

Introduction to 1-Octen-3-yne
1-Octen-3-yne is a molecule featuring a conjugated system of a carbon-carbon double bond

and a carbon-carbon triple bond. This arrangement of π-systems endows it with unique

chemical reactivity, making it a valuable building block for the synthesis of complex organic

molecules. Quantum chemical calculations offer a powerful tool to investigate the electronic

structure, molecular orbitals, and reaction mechanisms involving this enyne moiety at a

molecular level.

Molecular and Physical Properties
A summary of the known physical and computed properties of 1-octen-3-yne is presented

below. These values serve as a baseline for computational studies.
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Table 1: Physical and Computed Properties of 1-Octen-3-
yne

Property Value Source

Molecular Formula C₈H₁₂ PubChem[1]

Molecular Weight 108.18 g/mol PubChem[1]

IUPAC Name oct-1-en-3-yne PubChem[1]

CAS Number 17679-92-4 PubChem[1]

Density 0.778 g/cm³ Chemsrc[2]

Boiling Point 138.3°C at 760 mmHg Chemsrc[2]

Flash Point 24.9°C Chemsrc[2]

Refractive Index 1.442 Chemsrc[2]

LogP 2.366 Chemsrc[2]

Methodologies for Quantum Chemical Calculations
The theoretical investigation of 1-octen-3-yne and related enyne systems typically employs a

range of quantum chemical methods. The choice of method depends on the desired accuracy

and the specific property being investigated.

Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for studying the electronic structure

of molecules like 1-octen-3-yne.[3] It offers a good balance between computational cost and

accuracy.

Functionals: Generalized Gradient Approximation (GGA) functionals have proven effective

for studying enyne cyclizations.[4][5] For higher accuracy, hybrid functionals such as B3LYP

or M06-2X are often employed.

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-

consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.
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Ab Initio Methods
For more accurate energy calculations, especially for reaction barriers and thermochemistry,

higher-level ab initio methods are often used, typically in conjunction with geometries optimized

at the DFT level.

Coupled-Cluster (CC) Theory: Single-point energy calculations using methods like CCSD(T)

(Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide benchmark-

quality energies.[4][5]

Experimental Protocol: A General Computational
Workflow
A typical workflow for the quantum chemical investigation of 1-octen-3-yne is outlined below.

This process can be adapted for studying its various properties and reactions.

Caption: General workflow for quantum chemical calculations on 1-octen-3-yne.

Key Computational Data and Insights
Quantum chemical calculations can provide a wealth of quantitative data regarding the

structure, stability, and reactivity of 1-octen-3-yne.

Table 2: Representative Computed Molecular Properties
of 1-Octen-3-yne (Hypothetical Data)*
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Property Method/Basis Set Calculated Value

Total Electronic Energy B3LYP/6-31G Value in Hartrees

Dipole Moment B3LYP/6-31G Value in Debye

HOMO Energy B3LYP/6-31G Value in eV

LUMO Energy B3LYP/6-31G Value in eV

HOMO-LUMO Gap B3LYP/6-31G Value in eV

Rotational Constants B3LYP/6-31G Values in GHz

Vibrational Frequencies B3LYP/6-31G*

List of key frequencies (e.g.,

C=C stretch, C≡C stretch, C-H

stretches)

*Note: These are representative data types. Actual values would be obtained from specific

calculations.

Reactivity and Potential Reaction Pathways
The conjugated enyne system of 1-octen-3-yne is susceptible to a variety of chemical

transformations. Computational chemistry is instrumental in elucidating the mechanisms of

these reactions by mapping their potential energy surfaces.

Addition Reactions
The double and triple bonds of 1-octen-3-yne can undergo various addition reactions,

including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and

stereoselectivity of these reactions are influenced by the electronic properties of the enyne

system.

Cyclization Reactions
Enynes are well-known precursors for various cyclization reactions, which are often catalyzed

by transition metals.[4][5] Quantum chemical studies can help in understanding the role of the

catalyst and in predicting the feasibility of different cyclization pathways.
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Radical Reactions
The π-system of 1-octen-3-yne can also participate in radical reactions. Computational studies

can model the intermediates and transition states involved in these complex reaction cascades.

[6][7]

Caption: Potential reaction pathways for 1-octen-3-yne.

Conclusion
Quantum chemical calculations provide indispensable insights into the electronic structure,

properties, and reactivity of 1-octen-3-yne. By employing methods such as DFT and ab initio

calculations, researchers can gain a detailed understanding of this versatile molecule, which

can guide the design of new synthetic routes and the development of novel therapeutic agents

and materials. The synergy between computational and experimental chemistry is key to

unlocking the full potential of 1-octen-3-yne in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantum Chemical Calculations for 1-Octen-3-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094658#quantum-chemical-calculations-for-1-octen-
3-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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